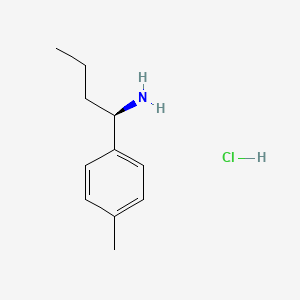

(R)-1-(p-Tolyl)butan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-(4-methylphenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCFOUIIWWXJEI-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704199 | |

| Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851597-79-0 | |

| Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of (R)-1-(p-Tolyl)butan-1-amine Hydrochloride

Introduction

(R)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its stereochemically defined structure makes it a valuable building block in the asymmetric synthesis of complex, biologically active molecules where specific enantiomers are required for desired therapeutic or pesticidal effects. This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this compound in high enantiomeric purity. We will explore asymmetric synthesis, chiral resolution, and biocatalytic methods, detailing the underlying principles, experimental considerations, and comparative advantages of each approach. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral amines.

Strategic Approaches to Enantiomerically Pure (R)-1-(p-Tolyl)butan-1-amine

The synthesis of a single enantiomer of a chiral amine like (R)-1-(p-Tolyl)butan-1-amine can be broadly categorized into three main strategies:

-

Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor using a chiral catalyst or auxiliary.

-

Chiral Resolution: The separation of a racemic mixture of the amine into its constituent enantiomers.

-

Biocatalysis: The use of enzymes to catalyze the enantioselective synthesis of the target amine.

The choice of strategy often depends on factors such as scale, cost, required enantiomeric purity, and available resources.

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis offers an elegant and often more atom-economical route to the target compound by avoiding the need to synthesize and then separate an unwanted enantiomer. A prominent method in this category is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(p-tolyl)butan-1-one.

Asymmetric Reductive Amination

This powerful technique involves the condensation of a ketone with an amine source, followed by the enantioselective reduction of the resulting imine or enamine intermediate.[2]

Reaction Scheme:

p-Tolyl propyl ketone is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent to yield the desired (R)-amine.

Causality Behind Experimental Choices:

-

Catalyst System: The heart of this transformation lies in the chiral catalyst. Ruthenium-based catalysts, such as those employing ligands like C3-TunePhos, have demonstrated high efficiency and enantioselectivity in the direct reductive amination of alkyl aryl ketones.[3] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride attack on the imine intermediate, favoring the formation of one enantiomer over the other.

-

Amine Source: Ammonium salts, like ammonium acetate, are often used as a user-friendly and readily available source of ammonia.[3]

-

Reducing Agent: Molecular hydrogen (H2) is a common and clean reducing agent for this transformation, producing water as the only byproduct.[3] Alternative reducing agents like pinacolborane can also be employed with specific catalyst systems.[4]

-

Solvent: Solvents like trifluoroethanol (TFE) are often chosen for their ability to stabilize the catalytic species and promote the reaction.[3]

Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric Reductive Amination Workflow.

Use of Chiral Auxiliaries

Another established method in asymmetric synthesis involves the use of a chiral auxiliary.[5] A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

In this approach, the prochiral ketone, 1-(p-tolyl)butan-1-one, can be reacted with a chiral amine auxiliary to form a chiral imine. Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the enantiomerically enriched target amine. A commonly used and effective chiral auxiliary is (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary).[6]

Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary

-

Imine Formation: To a solution of 1-(p-tolyl)butan-1-one in an appropriate solvent (e.g., THF), add (R)-(+)-2-methyl-2-propanesulfinamide and a Lewis acid catalyst (e.g., Ti(OEt)4). Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or GC.

-

Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a reducing agent such as NaBH4. The bulky sulfinyl group directs the hydride attack to the opposite face of the imine, leading to a high diastereomeric excess of the resulting sulfinamide.

-

Auxiliary Cleavage: Quench the reaction and remove the solvent. Treat the crude sulfinamide with stoichiometric HCl in a protic solvent like methanol. This cleaves the N-S bond to afford the desired this compound, which can be isolated by crystallization.

Chiral Resolution: Separating Enantiomers

Chiral resolution is a classical and widely practiced method for obtaining enantiomerically pure compounds.[5] This strategy involves the preparation of a racemic mixture of 1-(p-tolyl)butan-1-amine, followed by its separation.

Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality Behind Experimental Choices:

-

Resolving Agent: The choice of the resolving agent is crucial. Common chiral acids used for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The ideal resolving agent forms a salt with one enantiomer of the amine that is significantly less soluble in a particular solvent than the salt formed with the other enantiomer.

-

Solvent: The solvent system is critical for achieving efficient separation. A solvent must be chosen in which the solubilities of the two diastereomeric salts are sufficiently different to allow for the selective crystallization of one.

Workflow for Chiral Resolution:

Sources

- 1. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]

- 2. Illustrated Glossary of Organic Chemistry - Reductive amination [chem.ucla.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-(p-Tolyl)butan-1-amine Hydrochloride

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1] For chiral molecules such as (R)-1-(p-Tolyl)butan-1-amine hydrochloride, a comprehensive physicochemical profile is of paramount importance. As a chiral amine, its stereochemistry is a critical determinant of its biological activity, making the characterization of the pure enantiomer essential.

This guide provides a detailed exploration of the core physicochemical properties of this compound, offering not just a compilation of data, but a practical framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols that ensure data integrity. The hydrochloride salt form of this primary amine is often selected to enhance aqueous solubility and stability, crucial attributes for viable drug candidates.[2]

Core Physicochemical Properties

A comprehensive understanding of the following properties is essential for the successful development of this compound as a potential therapeutic agent.

Chemical Structure and Identity

-

IUPAC Name: (1R)-1-(4-methylphenyl)butan-1-amine hydrochloride

-

Synonyms: (R)-1-(p-Tolyl)butan-1-amine HCl

-

CAS Number: 851597-79-0[3]

-

Molecular Formula: C₁₁H₁₈ClN[3]

-

Molecular Weight: 199.72 g/mol [3]

Structure:

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is available from commercial suppliers, other values, such as melting point, solubility, and pKa, require experimental determination for each specific batch to ensure accuracy.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 199.72 g/mol [3] | Influences diffusion, membrane permeability, and formulation properties. |

| Melting Point | Experimentally Determined | An indicator of purity and solid-state stability. A sharp melting range is characteristic of a pure compound. |

| Aqueous Solubility | Experimentally Determined | Crucial for dissolution and absorption. As a hydrochloride salt, solubility is expected to be pH-dependent.[1][4] |

| pKa | Experimentally Determined | The ionization constant is critical for predicting solubility at different physiological pH values and understanding drug-receptor interactions.[5] |

| LogP (predicted) | 3.21672 | Indicates the lipophilicity of the free base, affecting membrane permeability and potential for off-target effects. |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the core physicochemical properties. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Rationale: The melting point of a crystalline solid is a sensitive indicator of its purity. Impurities typically depress and broaden the melting range. This protocol employs the capillary method, a standard and reliable technique.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement:

-

The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting.

-

The melting point is reported as a range.

-

-

Validation: The determination is repeated at least twice. The results should be concordant.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: As a hydrochloride salt of a primary amine, the aqueous solubility of this compound is expected to be pH-dependent. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess of this compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis:

-

Allow the suspensions to settle.

-

Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove undissolved solid.

-

Dilute the filtrate appropriately.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.

Diagram of Aqueous Solubility Determination Workflow:

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: The pKa of the primary ammonium ion is a critical parameter that dictates the charge state of the molecule at different pH values. Potentiometric titration is a precise method to determine this value by monitoring pH changes upon the addition of a titrant.

Protocol:

-

Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of purified water.

-

Titration:

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.

-

Diagram of pKa Determination Workflow:

Caption: Workflow for pKa Determination.

Spectroscopic and Chromatographic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic peaks for the ammonium group, aromatic ring, and alkyl chain are expected.

Expected Characteristic Peaks:

-

N-H Stretch (Ammonium): A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺).[6]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

N-H Bend (Ammonium): A medium to strong absorption around 1600-1500 cm⁻¹.[6]

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A medium intensity band in the 1250-1020 cm⁻¹ range for aliphatic amines.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

-

Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm), showing a characteristic splitting pattern for a para-substituted benzene ring.

-

CH-NH₃⁺ Proton: A multiplet for the proton on the chiral carbon, deshielded by the adjacent nitrogen and aromatic ring.

-

Alkyl Protons: Signals for the propyl chain protons, with chemical shifts and multiplicities determined by their proximity to the chiral center and each other.

-

Tolyl Methyl Protons: A singlet around 2.3 ppm.

-

NH₃⁺ Protons: A broad signal that may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (~120-150 ppm).

-

Chiral Carbon: The carbon atom attached to the nitrogen will be deshielded.

-

Alkyl Carbons: Signals for the carbons of the propyl chain.

-

Tolyl Methyl Carbon: A signal around 20-25 ppm.

Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: For a chiral compound, confirming its enantiomeric purity is a regulatory requirement. Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[8][9]

General Method Development Approach:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.[9][10]

-

Mobile Phase Screening: A screening of different mobile phases, typically combinations of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or ethanolamine) to improve peak shape, is performed.

-

Optimization: Once initial separation is achieved, the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution and a suitable run time.

-

Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical endeavor for any research and development program. By employing the robust experimental protocols described, researchers can generate high-quality, reliable data that will inform formulation development, predict in vivo behavior, and ultimately, de-risk the progression of this compound through the drug development pipeline. The principles and methodologies presented here provide a solid foundation for the systematic and scientifically sound evaluation of this and other chiral amine hydrochlorides.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

- Serajuddin, A. T. M. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 104(8), 2541-2553.

- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia, 64(3), 141-145.

- Liptak, M. D., & Shields, G. C. (2011). Simple Method for the Estimation of pKa of Amines. Journal of the American Chemical Society, 133(26), 10364-10374.

- Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research, 4(2), 579-586.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.

- Ribeiro, J. M., & Ramos, M. J. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2, e513.

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]

- Söderhjelm, P., et al. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2, e513.

- Al-Bayati, Y. K., & Al-Amiery, A. A. (2011). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc.-INDIA.

- O'Brien, C. J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(3), 855-865.

- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

-

PubChem. (n.d.). (S)-1-(p-tolyl)ethanamine. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 176-185.

- Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.

- Gubitz, G., & Schmid, M. G. (2004). Chiral Drug Separation.

- Gažák, R., & Marini, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(14), 3637-3657.

-

Global Substance Registration System. (n.d.). 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.

- Fun, H. K., et al. (2013). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Journal of Chemical Crystallography, 43(10), 521-525.

- Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.

- Google Patents. (n.d.). US11325906B2 - Chemical compounds.

-

Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)butan-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Methylphenyl)butan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Retrieved from [Link]

- Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4), 1-9.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. This compound 95% | CAS: 851597-79-0 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-(p-Tolyl)butan-1-amine Hydrochloride: A Comprehensive Technical Guide for Advanced Drug Development

CAS Number: 851597-79-0

Introduction: The Significance of Chiral Amines in Modern Therapeutics

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, with a significant number of approved drugs and clinical candidates featuring a stereogenic amine center. The precise three-dimensional arrangement of substituents around this chiral center is often critical for therapeutic efficacy, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles. (R)-1-(p-Tolyl)butan-1-amine hydrochloride, a chiral primary amine, represents a key intermediate for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders where subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth technical overview of this valuable compound, encompassing its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 851597-79-0 | [1][2] |

| Molecular Formula | C₁₁H₁₈ClN | [1][2] |

| Molecular Weight | 199.72 g/mol | [1][2] |

| Appearance | White to off-white solid | Typical for amine hydrochlorides |

| Purity | ≥95% | [1][2] |

| SMILES | CCCN.Cl | [1] |

Strategic Synthesis of Enantiopure this compound

The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. Two primary strategies are commonly employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary

A robust and widely adopted method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS). This approach offers excellent stereocontrol and is amenable to a broad range of substrates.

Experimental Protocol: Asymmetric Synthesis

Step 1: Condensation to form N-tert-Butanesulfinyl Imine

-

To a solution of 1-(p-tolyl)butan-1-one (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent, such as titanium(IV) ethoxide (1.5 eq), and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the ketone. The titanium ethoxide acts as a Lewis acid to activate the ketone and as a water scavenger to drive the equilibrium towards the imine product.

Step 2: Diastereoselective Reduction

-

Cool the reaction mixture to -78 °C.

-

Slowly add a solution of a reducing agent, such as L-Selectride® (1.5 eq, 1.0 M in THF), dropwise to the reaction mixture. The bulky L-Selectride® approaches the less sterically hindered face of the imine, directed by the chiral sulfinyl group, leading to high diastereoselectivity.

-

Stir the reaction at -78 °C for 3-6 hours, monitoring the progress by TLC/LC-MS.

Step 3: Cleavage of the Chiral Auxiliary and Salt Formation

-

Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the reaction to warm to room temperature and add a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Figure 1. Asymmetric synthesis workflow.

Chiral Resolution of Racemic 1-(p-Tolyl)butan-1-amine

An alternative approach is the resolution of a racemic mixture of the amine using a chiral resolving agent, such as a chiral carboxylic acid. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution

Step 1: Formation of Diastereomeric Salts

-

Dissolve racemic 1-(p-tolyl)butan-1-amine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

-

Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent. The use of a substoichiometric amount of the resolving agent is crucial for efficient resolution.

-

Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently in an ice bath to induce crystallization.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated diastereomeric salt by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

The enantiomeric purity of the amine in the salt can be determined by chiral HPLC analysis after liberating the free amine from a small sample.

-

If necessary, the salt can be recrystallized to enhance its diastereomeric purity.

Step 3: Liberation of the Free Amine and Salt Formation

-

Suspend the diastereomerically pure salt in water and add a base (e.g., 2 M NaOH) until the pH is >10.

-

Extract the free (R)-1-(p-tolyl)butan-1-amine with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution and dissolve the resulting free amine in a suitable solvent.

-

Add a solution of HCl in the same solvent to precipitate the desired hydrochloride salt.

-

Collect the product by filtration, wash, and dry as described previously.

Figure 2. Chiral resolution workflow.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. The expected spectra would show characteristic signals for the tolyl and butyl groups.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the p-tolyl group, a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups, a characteristic signal for the benzylic proton, and a broad signal for the amine protons which may exchange with D₂O.

-

¹³C NMR: The spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the butyl chain, and the benzylic carbon.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. A suitable chiral stationary phase (CSP) is required to resolve the enantiomers.

Illustrative Chiral HPLC Method

-

Column: A polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or butylamine) to improve peak shape.[3]

-

Detection: UV detection at a wavelength where the tolyl group absorbs (e.g., 254 nm).

The method should be validated to demonstrate its ability to separate the (R)- and (S)-enantiomers with baseline resolution, allowing for accurate quantification of the enantiomeric excess (e.e.).

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural motif is of particular interest in the development of agents targeting the central nervous system. Chiral amines are frequently incorporated into molecules designed to interact with G-protein coupled receptors (GPCRs) and ion channels, where stereochemistry is critical for selective binding and desired pharmacological activity.

While specific drugs containing this exact fragment may not be publicly disclosed, its structural similarity to other known pharmacophores suggests its potential use in the synthesis of novel psychoactive compounds, neurological agents, or cardiovascular drugs. For instance, similar chiral benzylic amines are key components in drugs targeting monoamine transporters.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be followed when handling this compound.

-

Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chiral intermediate of significant value to the pharmaceutical industry. Its synthesis via asymmetric methods or chiral resolution provides access to an enantiomerically pure building block essential for the development of stereochemically defined drug candidates. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective application in the advancement of modern therapeutics.

References

-

Supplementary Information. Available at: [Link]

- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis.

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Available at: [Link]

- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 249-257.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

- Jiang, W., Chen, C., Marinkovic, D., Tran, J. A., Chen, C. W., Arellano, L. M., ... & Tucci, F. C. (2005). Practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines by 1, 2-additions of organometallic reagents to N-tert-butanesulfinyl imines. The Journal of organic chemistry, 70(22), 8943–8953.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

- ResearchGate. (2018).

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]

- MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.

- ResearchGate. (2008).

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][4] oxazine. Available at: [Link]

- Google Patents. (n.d.). US4148897A - 1,2-Dihydronaphthalene derivatives and pharmaceutical composition.

- Meltzer, H. Y., Li, Z., Kaneda, Y., & Ichikawa, J. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.

Sources

spectroscopic data (NMR, IR, MS) for (R)-1-(p-Tolyl)butan-1-amine HCl

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1-(p-Tolyl)butan-1-amine HCl

Authored by: A Senior Application Scientist

Introduction: Elucidating the Structure of a Key Chiral Building Block

(R)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine derivative of significant interest in medicinal chemistry and asymmetric synthesis. Its utility as a chiral building block in the development of active pharmaceutical ingredients (APIs) necessitates unambiguous structural confirmation and purity assessment.[1] This technical guide provides a comprehensive overview of the analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the complete spectroscopic characterization of this compound.

The hydrochloride salt form enhances stability and water solubility, which are crucial properties in drug development. However, it also influences the spectroscopic features, particularly in the NMR and IR spectra, due to the presence of the ammonium ion (-NH₃⁺). This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental workflows for a robust and self-validating analytical approach.

Section 1: Molecular Structure and Spectroscopic Overview

To interpret the spectroscopic data, one must first understand the molecular architecture. (R)-1-(p-Tolyl)butan-1-amine HCl is composed of a p-substituted tolyl group, a four-carbon butyl chain, and a chiral center at the benzylic carbon attached to the protonated amine.

Key Structural Features:

-

Aromatic System: A 1,4-disubstituted (para) benzene ring.

-

Aliphatic Chain: A propyl group attached to the chiral carbon.

-

Chiral Center: The C1 carbon of the butyl chain, bonded to the tolyl ring, a hydrogen, the propyl chain, and the ammonium group.

-

Ammonium Salt: The amine is protonated by hydrochloric acid, forming an ammonium chloride salt.

This structure dictates a predictable pattern of signals across different spectroscopic platforms, which we will explore in detail.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For (R)-1-(p-Tolyl)butan-1-amine HCl, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The presence of the ammonium salt and the chiral center will influence the chemical shifts and multiplicities.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet (br s) | 3H | Protons on the positively charged nitrogen are highly deshielded and often exchange with trace water, leading to broadening. Signal disappears upon D₂O exchange. |

| Ar-H (ortho to CH-N) | ~7.4 | Doublet (d) | 2H | Aromatic protons adjacent to the electron-withdrawing benzylic ammonium group are deshielded. |

| Ar-H (meta to CH-N) | ~7.2 | Doublet (d) | 2H | Aromatic protons adjacent to the methyl group. |

| CH-N (Benzylic) | 4.2 - 4.6 | Triplet (t) or Multiplet (m) | 1H | Deshielded by both the aromatic ring and the adjacent ammonium group. Coupled to the neighboring CH₂ group. |

| Ar-CH₃ | ~2.3 | Singlet (s) | 3H | Standard chemical shift for a methyl group attached to an aromatic ring. |

| -CH₂- (C2 of butyl) | 1.7 - 1.9 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center, leading to a potentially complex multiplet. |

| -CH₂- (C3 of butyl) | 1.2 - 1.4 | Multiplet (m) | 2H | Standard aliphatic methylene protons. |

| -CH₃ (C4 of butyl) | ~0.9 | Triplet (t) | 3H | Terminal methyl group coupled to the adjacent CH₂ group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the p-tolyl group, fewer than the total 11 carbons are observed.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ar-C (quaternary, C-CH₃) | 140 - 142 | Aromatic carbon bearing the methyl group. |

| Ar-C (quaternary, C-CH-N) | 134 - 136 | Aromatic carbon attached to the butylamine side chain. |

| Ar-CH (meta to CH-N) | 129 - 130 | Symmetrical aromatic carbons. |

| Ar-CH (ortho to CH-N) | 127 - 128 | Symmetrical aromatic carbons. |

| CH-N (Benzylic) | 55 - 60 | Carbon attached to the electron-withdrawing nitrogen. |

| -CH₂- (C2 of butyl) | 35 - 40 | Aliphatic carbon adjacent to the chiral center. |

| Ar-CH₃ | ~21 | Standard shift for a tolyl methyl group. |

| -CH₂- (C3 of butyl) | 18 - 22 | Aliphatic methylene carbon. |

| -CH₃ (C4 of butyl) | 13 - 15 | Terminal aliphatic methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (R)-1-(p-Tolyl)butan-1-amine HCl in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts as it allows observation of the N-H protons.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-12 ppm is typically sufficient.

-

D₂O Exchange: To confirm the -NH₃⁺ peak, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the ammonium protons should disappear.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-160 ppm is appropriate.

Section 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For an amine hydrochloride, the most characteristic feature is the broad absorption from the ammonium group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| 3100 - 2800 | N-H Stretch (Ammonium, R-NH₃⁺) | Strong, Broad | A key indicator of a primary amine salt. This broad feature often overlaps with C-H stretches.[2] |

| 3050 - 3000 | C-H Stretch (Aromatic) | Medium | Confirms the presence of the aromatic ring. |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Strong | Confirms the presence of the butyl chain. |

| 1610 - 1580 | N-H Bend (Ammonium) | Medium | Characteristic bending vibration for the -NH₃⁺ group. |

| 1520 - 1480 | C=C Stretch (Aromatic Ring) | Medium-Strong | Confirms the presence of the benzene ring. |

| ~820 | C-H Bend (p-disubstituted) | Strong | Out-of-plane bending confirms the 1,4-substitution pattern on the aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid (R)-1-(p-Tolyl)butan-1-amine HCl powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Section 4: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When analyzing a salt like an HCl adduct, the spectrum typically shows the molecular ion of the free base.

Expected Mass Spectrometry Data:

-

Molecular Weight (Free Base): 163.26 g/mol [1]

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this polar, pre-charged molecule.

Predicted Fragmentation Pattern: The dominant fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the C-N bond, resulting in a resonance-stabilized iminium cation.[2]

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 164.14 | [M+H]⁺ of free base | The protonated molecular ion of the free amine, confirming the molecular weight. |

| 120.08 | [C₉H₁₀N]⁺ | Base Peak. Result of alpha-cleavage with loss of a propyl radical (•C₃H₇). This is a highly characteristic fragment for this structure. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment for tolyl-containing compounds resulting from benzylic cleavage. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI.

-

Mass Analysis: Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 164.1) and perform collision-induced dissociation (CID) to observe the daughter ions (e.g., m/z 120.1).

Section 5: Integrated Analytical Workflow

A robust characterization relies on the synergistic use of all three techniques. The following workflow ensures a self-validating process for structure confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of (R)-1-(p-Tolyl)butan-1-amine HCl is a multi-faceted process where NMR, IR, and MS provide complementary and confirmatory data. NMR spectroscopy maps the detailed molecular skeleton, IR spectroscopy rapidly confirms the presence of key functional groups, particularly the ammonium salt, and mass spectrometry verifies the molecular weight and provides insight into structural stability. By following the integrated workflow presented, researchers can confidently elucidate and verify the structure and purity of this important chiral intermediate, ensuring the integrity of their downstream applications in research and development.

References

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Google AI Grounding API.

- Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.

- Kumar, A. P., et al. (2015). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.

- Supplementary Inform

- Wang, Y., et al. (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction.

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). Aaxis Scientific. Retrieved January 3, 2026, from [Link]

-

1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

(S)-1-(p-Tolyl)butan-1-amine. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]

Sources

The Architectural Blueprint of a Chiral Amine: A Technical Guide to Determining the Crystal Structure of (R)-1-(p-Tolyl)butan-1-amine Hydrochloride

Abstract

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, with their stereochemistry often being a critical determinant of biological activity.[1][2][3] (R)-1-(p-Tolyl)butan-1-amine hydrochloride serves as a pertinent example of such a crucial intermediate. The precise three-dimensional arrangement of atoms within its crystal lattice dictates key physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug development.[4][5][6][7] This technical guide provides a comprehensive, field-proven framework for the determination of the crystal structure of this compound. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to undertake such a determination. We will delve into the causality behind experimental choices, from synthesis and crystallization to single-crystal X-ray diffraction and structure refinement, presenting a self-validating system for obtaining a high-resolution molecular blueprint.

Introduction: The Imperative of Chirality and Crystalline Form in Pharmaceuticals

The therapeutic efficacy and safety of many drugs are intrinsically linked to their three-dimensional structure. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles.[8] Consequently, the ability to synthesize and characterize enantiomerically pure compounds is a cornerstone of modern drug discovery.[9] Chiral amines, such as (R)-1-(p-Tolyl)butan-1-amine, are invaluable in this endeavor, frequently serving as key intermediates or resolving agents.[1]

Beyond the molecular configuration, the solid-state structure of an active pharmaceutical ingredient (API) is of profound importance.[5][10] The arrangement of molecules in a crystal lattice, known as the crystal form, can significantly influence a drug's performance.[5][10] Different crystal forms, or polymorphs, of the same compound can display variations in properties that are critical for formulation and in-vivo behavior.[7] Therefore, the elucidation of the crystal structure through techniques like single-crystal X-ray diffraction is not merely an academic exercise but a crucial step in pharmaceutical development.[10][11][12][13] It provides the definitive atomic-level map necessary to understand and control these critical properties.

This guide uses this compound (Figure 1) as a model system to detail the process of crystal structure determination.

Figure 1: Chemical Structure of this compound

-

Chemical Formula: C₁₁H₁₈ClN

-

Molecular Weight: 199.72 g/mol

-

CAS Number: 851597-79-0

Synthesis and Purification of this compound

A prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of the target compound can be approached through several established methods for asymmetric reductive amination.

Synthetic Protocol: Asymmetric Reductive Amination

A common and effective route involves the reductive amination of 1-(p-tolyl)butan-1-one. This method allows for the stereoselective introduction of the amine functionality.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(p-tolyl)butan-1-one (1 equivalent) in a suitable solvent such as methanol or isopropanol, add a chiral auxiliary or a chiral catalyst system.

-

Amine Source: Introduce an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride or a transfer hydrogenation catalyst system, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and adjust the pH to basic (e.g., pH > 10) with an aqueous solution of sodium hydroxide.

-

Extraction: Extract the free amine into an organic solvent like diethyl ether or ethyl acetate.

-

Purification of the Free Amine: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified (R)-1-(p-tolyl)butan-1-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible solvent.

-

Isolation: The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Purity Assessment

The purity of the synthesized this compound should be rigorously assessed before proceeding to crystallization trials.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | Structural verification and assessment of chemical purity. | Spectra consistent with the proposed structure; absence of significant impurity signals. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the free amine [M+H]⁺. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (e.e.). | A single major peak for the (R)-enantiomer, indicating high enantiomeric purity (>99% e.e.). |

| Elemental Analysis | Confirmation of elemental composition. | Experimental percentages of C, H, Cl, and N within ±0.4% of the theoretical values. |

Crystallization: The Art and Science of Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in a crystallographic study. It is an empirical process that requires screening of various conditions.

General Principles of Crystallization

Crystallization from a solution involves slowly bringing a solution to a state of supersaturation, from which the excess solute can precipitate in an ordered crystalline form. Key parameters to control include solvent choice, temperature, and the rate of solvent evaporation or cooling.

Recommended Crystallization Techniques

For a small organic molecule like this compound, the following techniques are recommended for screening:

-

Slow Evaporation: Dissolve the compound in a solvent or solvent mixture to near saturation at room temperature. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below. A Dewar flask can be used to achieve a very slow cooling rate.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "reservoir" of a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Solvent Selection

A range of solvents with varying polarities should be screened.

| Solvent/Solvent System | Rationale |

| Methanol, Ethanol, Isopropanol | Polar protic solvents, good for dissolving hydrochloride salts. |

| Acetonitrile | Polar aprotic solvent. |

| Dichloromethane/Hexane | A mixture of a moderately polar and a non-polar solvent can be effective for slow evaporation or vapor diffusion. |

| Water | As a hydrochloride salt, it may have some aqueous solubility. |

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[8][11][13][14][15]

The Experimental Workflow

The process of data collection and structure determination follows a well-defined path.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The intensities of the thousands of collected reflections are integrated, corrected for experimental factors, and merged to create a unique reflection data file.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Absolute Structure Determination: For a chiral compound like this compound, determining the absolute configuration is crucial. This is typically achieved by analyzing the anomalous scattering effects, often requiring data collected with a specific X-ray wavelength (e.g., Cu Kα). The Flack parameter is a key indicator used to validate the absolute structure assignment.[4]

Expected Crystallographic Parameters

The successful structure determination will yield a set of key crystallographic parameters.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. For a chiral molecule, this must be a chiral space group. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| Final R-factor (R1) | A measure of the agreement between the calculated and observed structure factors. A value below 5% is generally considered excellent for small molecules. |

| Goodness-of-Fit (Goof) | Should be close to 1 for a good refinement. |

| Flack Parameter | Should be close to 0 for the correct absolute structure assignment. |

Structural Analysis and Interpretation

With the refined crystal structure in hand, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Geometry

-

Bond Lengths and Angles: Compare the experimentally determined bond lengths and angles with standard values to identify any unusual geometric features.

-

Conformation: Analyze the torsion angles to describe the conformation of the butyl chain and the orientation of the tolyl group relative to the amine.

Supramolecular Interactions

In the hydrochloride salt, hydrogen bonding is expected to play a dominant role in the crystal packing.

Caption: Key Expected Intermolecular Interactions.

-

Hydrogen Bonding: The ammonium group (N⁺-H₃) will act as a strong hydrogen bond donor, forming interactions with the chloride anion (Cl⁻) as the acceptor. A detailed analysis of these N-H···Cl hydrogen bonds will be crucial to understanding the packing motif.

-

π-π Stacking: The aromatic p-tolyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

van der Waals Forces: Weaker van der Waals interactions will also contribute to the overall packing efficiency.

Conclusion: From Structure to Function

The determination of the crystal structure of this compound provides an unambiguous, high-resolution picture of its solid-state architecture. This information is invaluable for drug development professionals, as it provides a rational basis for understanding and controlling the material's physical properties. A confirmed crystal structure serves as a critical reference standard for quality control, polymorphism screening, and formulation development, ultimately ensuring the consistency and efficacy of any downstream pharmaceutical product. This guide provides the comprehensive methodology required to obtain this vital structural blueprint.

References

- Vertex AI Search. (n.d.). The Indispensable Role of Chiral Amines in Modern Drug Discovery.

- Kovalevsky, A. Y., & Zhurov, V. V. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2169.

- Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?

- Excillum. (n.d.). Small molecule crystallography.

- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 903.

- Zhanghua Dryer. (n.d.). The Importance of Crystallization in Pharmaceutical Manufacturing.

- JoVE. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- Zhanghua Dryer. (n.d.). The Role of Pharmaceutical Crystallization in Drug Development.

- Grecu, R., & Marangoci, N. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia, 2(3), 1438-1455.

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

- Rajput, P. S., & Shinde, P. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(11), 5431-5437.

- US National Library of Medicine. (2012). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Journal of Pharmaceutical Sciences, 101(9), 3047-3057.

- ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry.

- National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 1864057-05-5|1-(p-Tolyl)hexan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 4187-38-6|(R)-1-(p-Tolyl)ethanamine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1823102-33-5|4-(p-Tolyl)butan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound 95% | CAS: 851597-79-0 | AChemBlock [achemblock.com]

- 10. resources.rigaku.com [resources.rigaku.com]

- 11. mdpi.com [mdpi.com]

- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (R)-1-(o-tolyl)butan-1-amine hydrochloride 95% | CAS: 1622239-58-0 | AChemBlock [achemblock.com]

enantiomeric purity analysis of (R)-1-(p-Tolyl)butan-1-amine HCl

An In-Depth Technical Guide to the Enantiomeric Purity Analysis of (R)-1-(p-Tolyl)butan-1-amine HCl

Authored by: A Senior Application Scientist

Abstract

(R)-1-(p-Tolyl)butan-1-amine and its hydrochloride salt are valuable chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] As with all single-enantiomer drugs, confirming the stereochemical identity and quantifying the unwanted enantiomer is a critical aspect of quality control, directly impacting the safety and efficacy of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous control over enantiomeric impurities.[2][3] This guide provides a comprehensive technical overview of the core analytical methodologies for determining the enantiomeric purity of (R)-1-(p-Tolyl)butan-1-amine HCl, designed for researchers, analysts, and drug development professionals. We will delve into the mechanistic principles behind chiral separations, provide field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), and outline a robust validation strategy grounded in ICH Q2(R2) guidelines.[4]

The Imperative of Enantiomeric Purity in Pharmaceutical Development

Chirality is a fundamental property of many drug molecules, where two enantiomers (non-superimposable mirror images) can exhibit profoundly different pharmacological and toxicological profiles.[5] The FDA's 1992 policy statement on stereoisomeric drugs marked a pivotal shift, encouraging the development of single enantiomers over racemates unless scientifically justified.[2] This is because the "distomer" (the unwanted enantiomer) can be inactive, less active, or, in the worst case, contribute to adverse effects or a different pharmacological effect altogether.[6]

Therefore, an analytical method for enantiomeric purity is not merely a quality control test; it is a self-validating system that ensures the stereochemical integrity of the drug substance. For a molecule like (R)-1-(p-Tolyl)butan-1-amine HCl, the presence of its (S)-enantiomer is classified as an enantiomeric impurity and must be controlled within strict limits, often below 0.1-0.5%, as defined by the product's specification.[7][8] The choice of analytical technique must provide the necessary specificity, sensitivity, and accuracy to reliably quantify these trace levels.

Foundational Principle: Chiral Recognition

Enantiomers possess identical physical properties (e.g., boiling point, solubility, spectral characteristics) in an achiral environment, making their separation impossible with standard chromatographic or electrophoretic techniques. The cornerstone of enantiomeric analysis is chiral recognition . This is achieved by introducing a chiral selector into the analytical system. The selector interacts with the two enantiomers to form transient, diastereomeric complexes. These complexes have different energies of formation and stability, leading to a difference in retention time (chromatography) or electrophoretic mobility (electrophoresis), thus enabling separation.[9]

The primary analytical strategies hinge on this principle:

-

Direct Methods: The analyte enantiomers are separated directly by using a chiral stationary phase (CSP) in HPLC and GC, or a chiral selector as an additive in the mobile phase (HPLC) or background electrolyte (CE).

-

Indirect Methods: The enantiomers are first derivatized with a chiral reagent to form a pair of diastereomers, which can then be separated on a standard achiral column. While effective, this approach adds complexity and potential for analytical error during the derivatization step.[9]

This guide will focus on direct methods, which are predominantly used in modern pharmaceutical analysis due to their efficiency and reduced sample manipulation.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity testing due to its robustness, versatility, and scalability from analytical to preparative scales.[10][11]

Expertise & Experience: The Causality of Method Design

Why Chiral HPLC? For a non-volatile, UV-active molecule like 1-(p-Tolyl)butan-1-amine, HPLC is an ideal fit. Its aromatic p-tolyl group provides a strong chromophore for UV detection, ensuring high sensitivity.

The Central Role of the Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. For aromatic amines, polysaccharide-based CSPs are exceptionally effective.[12] These phases consist of a cellulose or amylose polymer backbone derivatized with functional groups like phenylcarbamates.

-

Mechanism of Separation: The separation of (R)- and (S)-1-(p-Tolyl)butan-1-amine on a polysaccharide CSP is governed by a combination of intermolecular interactions. The chiral cavities and grooves on the polysaccharide surface allow the enantiomers to fit differently. The p-tolyl group can engage in π-π stacking with aromatic moieties on the CSP, while the amine group is a key site for hydrogen bonding. The subtle differences in the 3D fit of the (R)- and (S)-enantiomers within these chiral pockets result in different interaction energies and, consequently, different retention times.[13]

Mobile Phase Optimization for an Amine: Basic compounds like amines are notorious for producing broad, tailing peaks on silica-based columns due to strong interactions with residual acidic silanol groups.

-

The Solution: The mobile phase must be conditioned to ensure good peak shape. In normal-phase chromatography (e.g., hexane/alcohol), adding a small amount of a basic modifier like diethylamine (DEA) or ethylamine (ETA) is crucial. These additives compete with the analyte for active sites on the stationary phase, effectively masking them and resulting in sharp, symmetrical peaks.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a robust starting point for the analysis of (R)-1-(p-Tolyl)butan-1-amine HCl.

-

Instrumentation: HPLC system with UV detector.

-

Chiral Stationary Phase: Lux® Cellulose-1 column (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP), 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of (R)-1-(p-Tolyl)butan-1-amine HCl and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

-

For quantitation of the impurity: Prepare a standard of the (S)-enantiomer or the racemate. Create a validation spike sample by adding a known amount of the (S)-enantiomer to the (R)-enantiomer sample to achieve a concentration at the specification limit (e.g., 0.15%).

-

-

Injection Volume: 10 µL.

-

System Suitability: Inject a solution of the racemate five times. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (RSD) of the peak areas is less than 2.0%.

-

Analysis: Inject the sample solution and integrate the peak areas for the (R)- and (S)-enantiomers.

Data Presentation: Expected HPLC Performance

| Parameter | Expected Value | Rationale |

| Retention Time (S)-enantiomer | ~8.5 min | First eluting peak |

| Retention Time (R)-enantiomer | ~9.8 min | Second eluting peak |

| Resolution (Rₛ) | > 2.5 | Baseline separation is achieved, ensuring accurate integration. |

| Tailing Factor (T) | 0.9 - 1.3 | Symmetrical peaks due to the DEA additive in the mobile phase. |

| Enantiomeric Purity (%) | Area % (R) / (Area % (R) + Area % (S)) * 100 | Calculated using area normalization. |

Visualization: HPLC Workflow

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Alternative Method: Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantioseparation, particularly for volatile compounds.[14] For primary amines, direct analysis is challenging, necessitating a critical preliminary step.

Expertise & Experience: The Causality of Method Design

Why Derivatization is Essential: Primary amines like 1-(p-tolyl)butan-1-amine contain active hydrogens that lead to strong adsorption onto the GC column surface, resulting in severe peak tailing and poor resolution.[15] Derivatization is performed to block these active sites. Reacting the amine with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) converts the polar -NH₂ group into a non-polar, thermally stable, and more volatile trifluoroacetyl amide. This transformation is the key to achieving successful GC separation.

The Chiral Stationary Phase: Cyclodextrin-based CSPs are the most common and effective for this class of compounds in GC.[16] These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. The derivatized enantiomers interact differently with the chiral environment of the cyclodextrin, with separation driven by inclusion complexation and surface interactions.

Experimental Protocol: Chiral GC Analysis

-

Derivatization Step:

-

In a vial, dissolve ~1 mg of the amine HCl salt in 200 µL of ethyl acetate.

-

Add 50 µL of trifluoroacetic anhydride (TFAA).

-

Cap the vial and heat at 60 °C for 15 minutes.

-

Cool to room temperature. The sample is now ready for injection.

-

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral Stationary Phase: Rt-βDEXcst (or equivalent cyclodextrin-based) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 120 °C, hold for 1 minute.

-

Ramp: 5 °C/min to 180 °C.

-

Hold at 180 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Injection: 1 µL, split ratio 50:1.

Data Presentation: Expected GC Performance

| Parameter | Expected Value | Rationale |

| Retention Time (S)-amide | ~10.2 min | Elution order depends on the specific CSP and analyte. |

| Retention Time (R)-amide | ~10.6 min | Baseline separation is critical for accurate quantitation. |

| Resolution (Rₛ) | > 2.0 | Demonstrates the effectiveness of the derivatization and CSP. |

| Enantiomeric Purity (%) | Area % (R) / (Area % (R) + Area % (S)) * 100 | Calculated using area normalization from the FID signal. |

Orthogonal Method: Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a fundamentally different separation mechanism from chromatography, making it an excellent orthogonal technique for cross-validation.[17] Its key advantages include extremely high separation efficiency, short analysis times, and minimal consumption of solvents and samples, aligning with green chemistry principles.[17]

Expertise & Experience: The Causality of Method Design

Why CE Works: In CE, charged molecules migrate in a capillary under the influence of an electric field. The amine group of 1-(p-tolyl)butan-1-amine is readily protonated at acidic pH, giving it a positive charge and making it suitable for CE analysis.